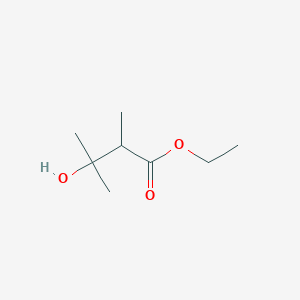

Ethyl 3-hydroxy-2,3-dimethylbutanoate

Descripción

Ethyl 3-hydroxy-2,3-dimethylbutanoate (C₈H₁₆O₃) is a branched-chain ester featuring hydroxyl and methyl substituents at the 2- and 3-positions of the butanoate backbone.

Propiedades

IUPAC Name |

ethyl 3-hydroxy-2,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5-11-7(9)6(2)8(3,4)10/h6,10H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXASSQYFJWHKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of ethyl 3-hydroxy-2,3-dimethylbutanoate typically involves the reaction of 2,3-dimethylbutyraldehyde with ethanol in the presence of a boric acid catalyst to form 3-hydroxy-2,3-dimethylbutanol. This intermediate is then esterified with an acid catalyst, such as sulfuric acid, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Dehydration Reactions

Ethyl 3-hydroxy-2,3-dimethylbutanoate undergoes acid-catalyzed dehydration to form α,β-unsaturated esters. For example, treatment with sulfuric acid at elevated temperatures yields ethyl 2,3-dimethylbut-2-enoate as the major product via elimination of water. This reaction proceeds through a carbocation intermediate, stabilized by the adjacent methyl groups .

| Reaction Conditions | Products | Yield |

|---|---|---|

| H₂SO₄, 100–120°C, 4 h | Ethyl 2,3-dimethylbut-2-enoate | ~75% |

Oxidation Pathways

The hydroxyl group in the compound is susceptible to oxidation. Studies using atmospheric oxidants (e.g., Cl atoms, OH radicals) reveal that abstraction of the α-hydrogen adjacent to the hydroxyl group initiates degradation. Key products include:

-

3-Keto-2,3-dimethylbutanoate (via oxidation of the hydroxyl to a ketone) .

-

Short-chain carbonyl compounds (e.g., acetone, formaldehyde) under tropospheric conditions .

Mechanistic Insight :

-

Steric hindrance from methyl groups slows hydrogen abstraction compared to less substituted analogs .

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Yields 3-hydroxy-2,3-dimethylbutanoic acid and ethanol.

-

Basic hydrolysis (saponification) : Produces the corresponding carboxylate salt .

| Condition | Catalyst | Product |

|---|---|---|

| H₂O, HCl (reflux) | H⁺ | 3-Hydroxy-2,3-dimethylbutanoic acid |

| NaOH, ethanol | OH⁻ | Sodium 3-hydroxy-2,3-dimethylbutanoate |

Reduction Reactions

The ester group can be reduced to the corresponding alcohol using agents like lithium aluminum hydride (LiAlH₄):

Example Reaction :

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions. For instance, reaction with thionyl chloride (SOCl₂) converts the hydroxyl to a chloride, forming ethyl 3-chloro-2,3-dimethylbutanoate .

Comparative Reactivity

The compound’s reactivity differs from structurally related esters due to steric and electronic effects:

| Compound | Key Reactivity Difference |

|---|---|

| Ethyl 3-hydroxybutanoate | Faster oxidation due to reduced steric hindrance |

| Ethyl 2,2-dimethylbutanoate | Lower susceptibility to nucleophilic substitution |

Environmental Degradation

In atmospheric studies, 3-hydroxy-2,3-dimethylbutanoate derivatives degrade via reactions with OH radicals () and NO₃ radicals, forming nitrated species in polluted air .

Thermal Decomposition

At high temperatures (>200°C), the ester undergoes pyrolysis, producing ethylene , CO₂ , and branched hydrocarbons. This pathway is relevant in combustion and industrial processes .

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 3-hydroxy-2,3-dimethylbutanoate serves as an important intermediate in organic synthesis. It is utilized in various chemical reactions, including:

- Synthesis of Pharmaceuticals: It acts as a precursor in the synthesis of various pharmaceutical compounds.

- Reagent in Organic Reactions: It is used in reactions such as esterification and hydrolysis.

Biology

Research has shown that this compound exhibits potential biological activities:

- Enzyme Interactions: It interacts with specific enzymes and metabolic pathways, influencing cellular processes.

- Biochemical Studies: The compound is studied for its role as a substrate in metabolic pathways, potentially affecting enzyme activities.

Medicine

The therapeutic potential of this compound is under investigation:

- Potential Therapeutic Properties: Studies are exploring its use in drug formulations due to its favorable pharmacological properties.

- Anticonvulsant Activity: Some derivatives have shown promising anticonvulsant effects in animal models, indicating potential for neurological applications .

Industry

In the industrial sector, this compound finds applications in:

- Flavor and Fragrance Production: Its pleasant odor makes it suitable for use in flavoring agents and perfumes.

- Fine Chemical Production: It is involved in the synthesis of various fine chemicals used in different industries.

Case Studies

- Anticonvulsant Activity : A study evaluated the anticonvulsant properties of derivatives of this compound. Results indicated significant efficacy against seizures in animal models, suggesting potential for developing new anticonvulsant drugs .

- Biochemical Pathway Analysis : Research involving NMR spectroscopy has shown that administration of this compound can alter metabolic pathways significantly in model organisms. This study highlighted its role in modulating inflammation and oxidative stress .

Mecanismo De Acción

The mechanism of action of ethyl 3-hydroxy-2,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and enzyme activities .

Comparación Con Compuestos Similares

Ethyl 3-Hydroxy-3-Methylbutanoate

- Molecular Formula : C₇H₁₄O₃

- Molecular Weight : 146.18 g/mol

- CAS : 18267-36-2

- Structure : (CH₃)₂C(OH)CH₂C(O)OCH₂CH₃

- Key Properties :

Ethyl 2-Hydroxy-3-Methylbutanoate

- Molecular Formula : C₇H₁₄O₃

- CAS : 2441-06-7

- Structure : CH₃CH(OH)CH(CH₃)C(O)OCH₂CH₃

- Key Properties :

Ethyl 2,3-Dimethylbutanoate

- Molecular Formula : C₈H₁₆O₂

- CAS: Not explicitly listed (see ).

- Structure : CH(CH₃)CH(CH₃)CH₂C(O)OCH₂CH₃

- Key Properties :

Ethyl 2-Acetyl-3-Methylbutanoate

- Molecular Formula : C₉H₁₆O₃

- CAS : 1522-46-9

- Structure : CH(CH₃)COCH₂C(O)OCH₂CH₃

- Key Properties :

Structural and Functional Comparison

Physicochemical Properties

- LogP and Solubility: Ethyl 3-hydroxy-3-methylbutanoate has a logP of ~1.2 (indicating moderate lipophilicity), while hydroxylation at position 2 (as in ethyl 2-hydroxy-3-methylbutanoate) increases polarity, reducing logP to ~0.8 .

- Thermal Stability: The 3-hydroxy-3-methyl isomer exhibits a higher boiling point (est. 215°C) compared to non-hydroxylated analogs like ethyl 2,3-dimethylbutanoate (b.p. ~180°C) due to hydrogen bonding .

Industrial and Research Relevance

While this compound itself is less documented, its analogs are pivotal in diverse sectors. For example:

- Flavor Industry: Ethyl 2,3-dimethylbutanoate contributes to fruity notes in pineapple and tropical flavors .

- Pharmaceuticals : Hydroxylated derivatives serve as chiral building blocks for antiviral and anti-inflammatory agents .

Actividad Biológica

Ethyl 3-hydroxy-2,3-dimethylbutanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings, providing a comprehensive overview of its significance in various fields.

This compound is characterized by the following chemical structure:

- Molecular Formula: CHO

- Molecular Weight: Approximately 146.186 g/mol

- Functional Groups: Hydroxyl (-OH) and ester (-COOR)

This compound is typically a colorless liquid with a fruity odor and is soluble in organic solvents such as ethanol and ether.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and biological pathways. The hydroxyl group allows for hydrogen bonding, which can enhance its reactivity with biological molecules. It has been studied for its potential to act as a substrate in metabolic pathways, influencing enzyme activities and cellular processes.

Biological Activities

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Case Study: Metabolic Pathways : A study utilized zebrafish larvae to model the metabolic pathways of new psychoactive substances (NPS), including compounds structurally related to this compound. The findings highlighted the importance of understanding how such compounds are metabolized in living organisms .

- Comparative Analysis : Research comparing this compound with similar compounds revealed differences in their reactivity and potential biological effects. For instance, ethyl 3-hydroxybutanoate lacks additional methyl groups found in this compound, resulting in distinct chemical properties.

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHO | Hydroxyl and ester functionalities |

| Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate | CHN O | Contains an amino group |

| (S)-Methyl 2-hydroxy-3-methylbutanoate | CHO | Lacks one methyl group |

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-hydroxy-2,3-dimethylbutanoate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of 3-hydroxy-2,3-dimethylbutanoic acid with ethanol under acid catalysis. Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 acid:ethanol), and use of dehydrating agents (e.g., molecular sieves) to shift equilibrium toward ester formation. Post-synthesis purification often involves fractional distillation or column chromatography to isolate the product from unreacted starting materials . Alternative routes include enzymatic esterification for enantioselective synthesis, though this requires optimization of enzyme activity and solvent systems .

Q. How can structural characterization of this compound be performed to confirm purity and stereochemistry?

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the ester’s backbone structure. Key signals include the ester carbonyl (δ ~170 ppm in ¹³C NMR) and the hydroxy group proton (δ ~1.5–2.5 ppm in ¹H NMR, broadened due to hydrogen bonding) .

- Chiral Chromatography: To resolve enantiomers, use chiral stationary phases (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases. Compare retention times with authentic standards .

- IR Spectroscopy: Confirm ester functional groups via C=O stretch (~1740 cm⁻¹) and O–H stretch (~3450 cm⁻¹) .

Q. What methods are reliable for determining its physical properties, such as melting point and partition coefficients?

- Melting Point: Differential Scanning Calorimetry (DSC) is preferred over traditional capillary methods due to its sensitivity to polymorphic transitions and impurities .

- LogP (Octanol/Water): Use shake-flask experiments with HPLC quantification. Computational methods (e.g., Crippen or McGowan fragmentation) provide estimates but require empirical validation .

- Water Solubility: Gravimetric analysis after saturation in buffered solutions (pH 4–8) at controlled temperatures .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?

Ruthenium-TsDPEN complexes with formic acid as a hydrogen donor have shown >90% ee in related β-hydroxy ester syntheses. Key factors include:

Q. What computational strategies predict thermodynamic properties (e.g., evaporation enthalpy) when experimental data are conflicting?

Conflicting data from methods like Joback (group contribution) vs. NIST Webbook (experimental) can be resolved via:

Q. How does the compound’s hygroscopicity impact reaction design, and what mitigation strategies are effective?

The hydroxy group increases hygroscopicity, leading to hydrolysis or side reactions. Strategies include:

Q. What catalytic systems enable functionalization of this compound for natural product synthesis?

Cooperative catalysis (e.g., thiourea-organocatalysts with metal complexes) facilitates C–C bond formation. For example:

- Amination: Combine diphenyl phosphate and Brønsted acids to convert the hydroxy ester to β-amino acids with >80% yield.

- Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions using boronic acid derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported critical temperatures (Tc) and pressures (Pc)?

Discrepancies arise from differing experimental setups (e.g., static vs. flow methods). Recommendations:

- Validate with Multiple Techniques: Compare Tc/Pc from gas saturation, ebulliometry, and predictive software (e.g., Cheméo’s McGowan method).

- Peer-Review Data: Prioritize values from peer-reviewed journals (e.g., Journal of Organic Chemistry) over patent literature .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.